

Angiogenin (108-122) peptide solubility and stability issues

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Angiogenin (108-122)**

Cat. No.: **B13653064**

[Get Quote](#)

Technical Support Center: Angiogenin (108-122) Peptide

Welcome to the technical support center for the **Angiogenin (108-122)** peptide. This guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this peptide.

Frequently Asked Questions (FAQs)

Q1: What is the **Angiogenin (108-122)** peptide?

The **Angiogenin (108-122)** peptide is a synthetic fragment corresponding to the C-terminal region of the human Angiogenin protein. It has been identified as an inhibitor of the enzymatic and biological activities of Angiogenin^{[1][2]}. Due to its inhibitory properties, it is being investigated as a potential therapeutic agent for various diseases, including cancer and neurodegenerative disorders^[3].

Q2: How should I store the lyophilized **Angiogenin (108-122)** peptide?

For long-term stability, the lyophilized powder should be stored at -20°C or -80°C, protected from moisture and light. Under these conditions, the peptide can be stable for several years.

Before use, it is recommended to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.

Q3: What is the recommended solvent for dissolving the **Angiogenin (108-122)** peptide?

The primary recommended solvent for **Angiogenin (108-122)** is sterile, distilled water. Several suppliers indicate that the peptide is soluble in water. If solubility issues arise, other solvents or buffers can be tested.

Q4: My peptide is supplied as a trifluoroacetate (TFA) salt. Does this affect my experiments?

Yes, the presence of TFA, a common counterion from peptide synthesis and purification, can potentially affect biological assays. For sensitive applications, it is advisable to perform a TFA removal step. This typically involves exchanging the TFA counterion with a more biocompatible one, such as hydrochloride (HCl) or acetate.

Q5: How stable is the **Angiogenin (108-122)** peptide in solution?

The stability of the peptide in solution is limited and depends on several factors, including the solvent, pH, temperature, and the presence of proteases. For optimal stability, it is recommended to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or -20°C for up to one month. Peptides containing amino acids like asparagine (Asn) and glutamine (Gln) can be prone to degradation.

Troubleshooting Guides

Issue 1: The Angiogenin (108-122) peptide is not dissolving.

Possible Causes and Solutions:

- Incorrect Solvent: While water is the primary recommendation, the peptide's charge and hydrophobicity can influence its solubility.
 - Solution: Based on the peptide's amino acid sequence (ENLPVHLDQSIFRR), it has a net positive charge at neutral pH. If it fails to dissolve in water, try a slightly acidic solution,

such as 10% acetic acid.

- Low Temperature: Dissolution can be slower at lower temperatures.
 - Solution: Gently warm the solution to 37°C and vortex or sonicate briefly. Avoid excessive heating, which can degrade the peptide.
- Aggregation: The peptide may be forming insoluble aggregates.
 - Solution: Use of a small amount of an organic solvent like DMSO, followed by dilution with your aqueous buffer, can help to break up aggregates. However, ensure the final concentration of the organic solvent is compatible with your experimental system.

Issue 2: I am observing precipitation after dissolving the peptide and diluting it in my buffer.

Possible Causes and Solutions:

- Buffer Incompatibility: The pH or ionic strength of your buffer may be causing the peptide to precipitate.
 - Solution: Test the solubility of a small amount of the peptide in your final experimental buffer before preparing a large batch. Consider adjusting the pH of your buffer.
- Concentration Too High: The peptide may have limited solubility in your specific buffer system.
 - Solution: Try preparing a more dilute stock solution and then adding it to your experimental setup.

Issue 3: I am seeing inconsistent results in my biological assays.

Possible Causes and Solutions:

- Peptide Degradation: The peptide may be degrading in your stock solution or under experimental conditions.

- Solution: Prepare fresh solutions for each experiment. If using a stored stock solution, ensure it has been stored properly in aliquots at -80°C and that the number of freeze-thaw cycles has been minimized.
- TFA Interference: The TFA counterion may be affecting your cells or assay components.
 - Solution: Perform a TFA removal procedure to exchange it for a more biocompatible counterion like HCl or acetate.
- Peptide Aggregation: Aggregated peptide may have reduced or altered activity.
 - Solution: Visually inspect your peptide solution for any cloudiness or particulates. If aggregation is suspected, try the solubilization troubleshooting steps mentioned above. You can also centrifuge the solution to remove any insoluble aggregates before use.

Data Presentation

Table 1: Solubility of **Angiogenin (108-122)** Peptide

Solvent	Reported Solubility	Source
Water (H ₂ O)	Soluble	[1]
Phosphate-Buffered Saline (PBS)	25 mg/mL (13.19 mM)	MedChemExpress

Table 2: Recommended Storage Conditions

Form	Temperature	Duration	Notes
Lyophilized Powder	-20°C	Up to 3 years	Keep away from moisture and light.
Solution	-80°C	Up to 1 year	Aliquot to avoid freeze-thaw cycles.
Solution	-20°C	Up to 1 month	Aliquot to avoid freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a 1 mM Stock Solution of Angiogenin (108-122) Peptide

Materials:

- Lyophilized **Angiogenin (108-122)** peptide (Molecular Weight: 1780.98 g/mol)
- Sterile, nuclease-free water
- Vortex mixer
- Sonicator (optional)
- Sterile microcentrifuge tubes

Procedure:

- Allow the vial of lyophilized peptide to warm to room temperature before opening.
- Briefly centrifuge the vial to ensure all the powder is at the bottom.
- To prepare a 1 mM stock solution, dissolve 1 mg of the peptide in 561.5 μ L of sterile water.
- Vortex the solution gently until the peptide is fully dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution.
- Visually inspect the solution to ensure it is clear and free of particulates.
- Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
- Store the aliquots at -80°C.

Protocol 2: Trifluoroacetate (TFA) Removal via HCl Exchange

This protocol is adapted from standard procedures for TFA removal from synthetic peptides[4].

Materials:

- TFA salt of **Angiogenin (108-122)** peptide
- Sterile, distilled water
- 100 mM Hydrochloric acid (HCl) solution
- Lyophilizer

Procedure:

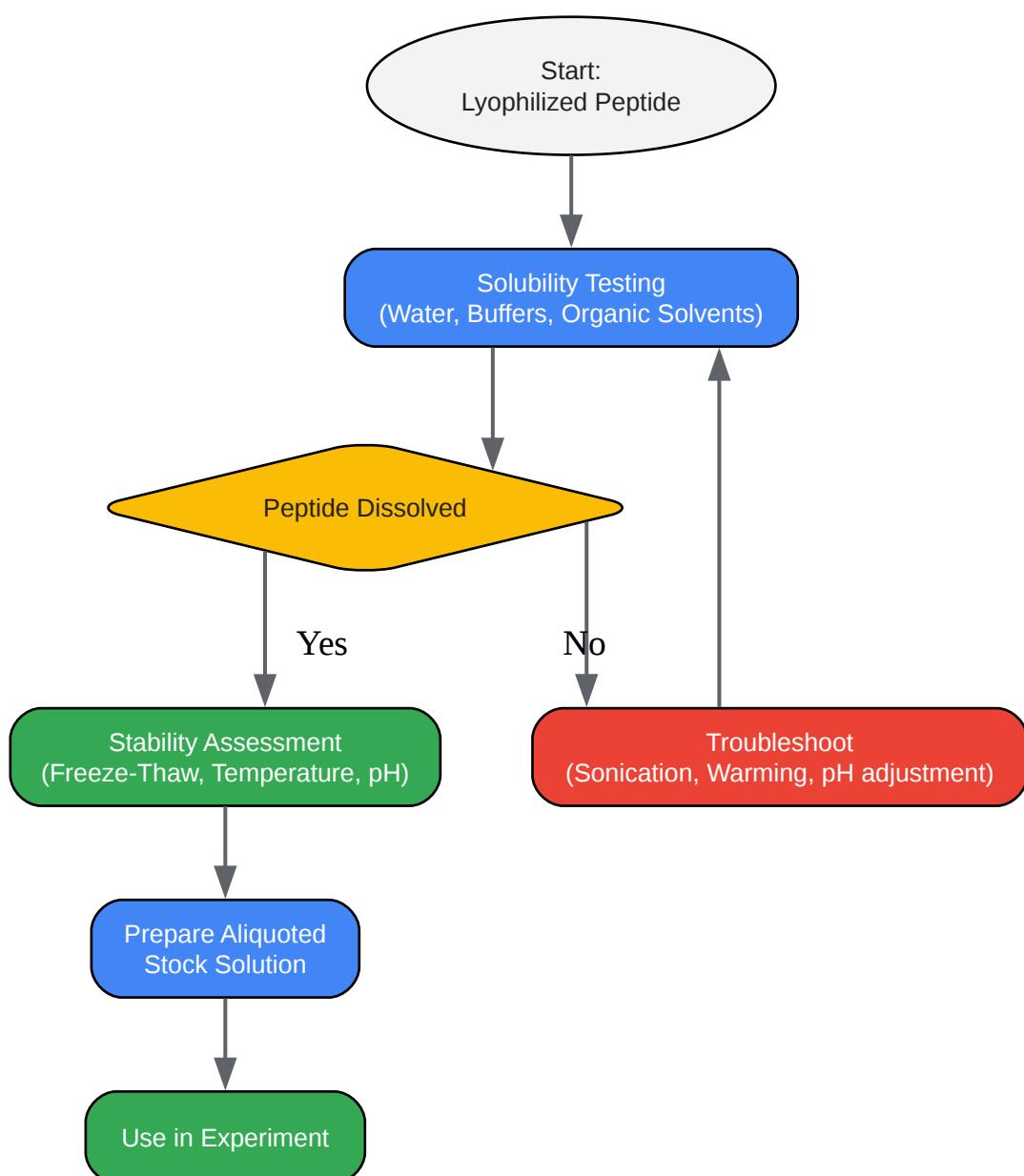
- Dissolve the peptide in sterile, distilled water at a concentration of 1 mg/mL.
- Add 100 mM HCl to the peptide solution to a final concentration of 2-10 mM.
- Let the solution stand at room temperature for at least one minute.
- Freeze the solution rapidly, for example, using liquid nitrogen or a dry ice/ethanol bath.
- Lyophilize the frozen solution overnight until all the liquid has been removed.
- To ensure complete exchange, repeat the process of re-dissolving the peptide in the HCl solution (steps 2-5) at least two more times.
- After the final lyophilization, reconstitute the peptide hydrochloride salt in the desired buffer for your experiment.

Visualizations

Inhibitory Action of Angiogenin (108-122) Peptide

The **Angiogenin (108-122)** peptide acts as an inhibitor of the full-length Angiogenin protein.

While the precise binding site and inhibitory mechanism are still under investigation, it is known to interfere with Angiogenin's biological activities, which include the activation of several downstream signaling pathways.



[Click to download full resolution via product page](#)

Caption: Inhibition of Angiogenin signaling by the (108-122) peptide.

Experimental Workflow for Peptide Solubility and Stability Testing

A systematic approach is crucial for determining the optimal conditions for using the **Angiogenin (108-122)** peptide.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin
- PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy ANGIOGENIN (108-123) | 112173-48-5 [smolecule.com]
- 3. qyaobio.com [qyaobio.com]
- 4. lifetein.com [lifetein.com]
- To cite this document: BenchChem. [Angiogenin (108-122) peptide solubility and stability issues]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13653064#angiogenin-108-122-peptide-solubility-and-stability-issues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com